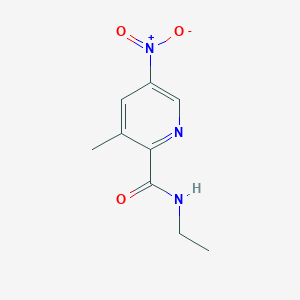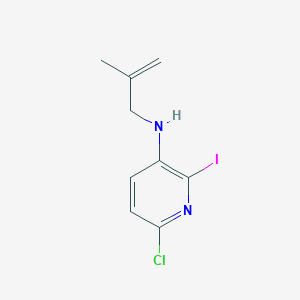
6-Chloro-2-iodo-N-(2-methylallyl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-iodo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-iodo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine typically involves multi-step organic reactions. One common method includes:
Halogenation: Introduction of chlorine and iodine atoms to the pyridine ring.
Amidation: Formation of the amine group by reacting with an appropriate amine precursor.
Alkylation: Introduction of the 2-methyl-2-propen-1-yl group through alkylation reactions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide in acetone, potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of ligands for coordination chemistry.
Biology
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
- Utilized in the development of agrochemicals such as herbicides and insecticides.
- Applied in material science for the synthesis of functional materials.
作用机制
The mechanism of action of 6-chloro-2-iodo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific biological context.
相似化合物的比较
Similar Compounds
- 6-chloro-2-iodo-3-Pyridinamine
- 6-chloro-2-bromo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine
- 6-chloro-2-iodo-N-(2-ethyl-2-propen-1-yl)-3-Pyridinamine
Uniqueness
6-chloro-2-iodo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine is unique due to the specific combination of halogen atoms and the 2-methyl-2-propen-1-yl group, which can impart distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C9H10ClIN2 |
|---|---|
分子量 |
308.54 g/mol |
IUPAC 名称 |
6-chloro-2-iodo-N-(2-methylprop-2-enyl)pyridin-3-amine |
InChI |
InChI=1S/C9H10ClIN2/c1-6(2)5-12-7-3-4-8(10)13-9(7)11/h3-4,12H,1,5H2,2H3 |
InChI 键 |
SWMFDYHRWXIICS-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CNC1=C(N=C(C=C1)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


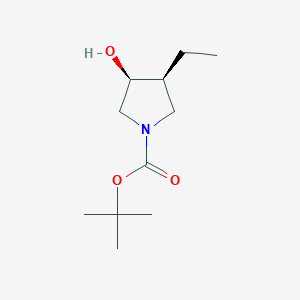

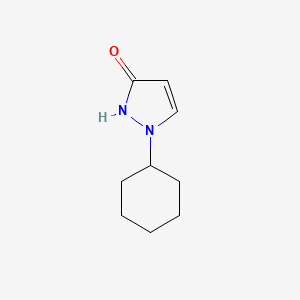
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B13919075.png)
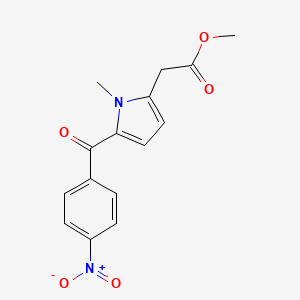
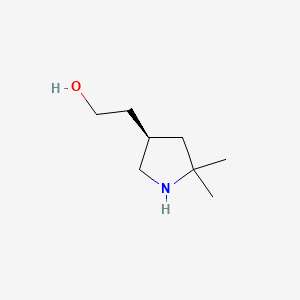

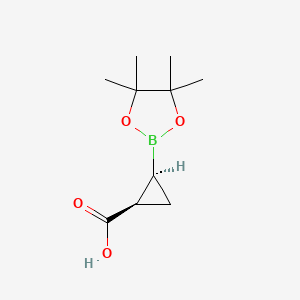
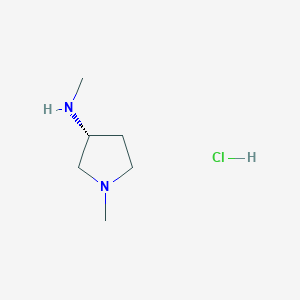
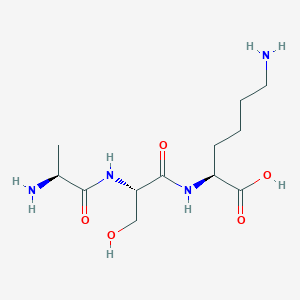
![2,7-Bis(4-chlorophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B13919114.png)
![(2R)-2-[Ethyl(methyl)amino]propan-1-OL](/img/structure/B13919122.png)

